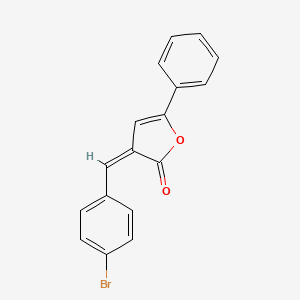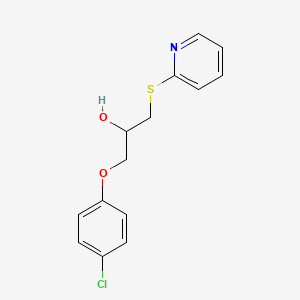
1-(4-chlorophenoxy)-3-(2-pyridinylthio)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenoxy)-3-(2-pyridinylthio)-2-propanol (CPPTP) is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. CPPTP belongs to the class of β-adrenergic receptor antagonists, also known as beta-blockers, which are commonly used to treat hypertension, angina, and heart failure. However, CPPTP has unique properties that make it a promising candidate for further research and development.
Mecanismo De Acción
CPPTP acts as a β-adrenergic receptor antagonist, blocking the binding of catecholamines such as epinephrine and norepinephrine to β-adrenergic receptors. This results in a decrease in heart rate and blood pressure, making it an effective treatment for cardiovascular diseases. Additionally, CPPTP has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and angiogenesis, contributing to its potential therapeutic applications in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
CPPTP has been shown to have several biochemical and physiological effects, including a decrease in heart rate, blood pressure, and cardiac output. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, CPPTP has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPPTP is its specificity for β-adrenergic receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. Additionally, CPPTP has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further drug development. However, one limitation of CPPTP is its relatively low potency compared to other β-adrenergic receptor antagonists, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on CPPTP. One area of interest is its potential use in combination with other drugs for cancer therapy. CPPTP has been shown to enhance the anti-tumor effects of other drugs, such as cisplatin and doxorubicin, making it a promising candidate for combination therapy. Additionally, further research is needed to elucidate the mechanisms underlying CPPTP's effects on neurodegenerative diseases and identify potential therapeutic targets. Finally, the development of more potent derivatives of CPPTP may improve its effectiveness in various applications.
Métodos De Síntesis
CPPTP can be synthesized through a multistep process involving the reaction of 4-chlorophenol with 2-pyridinethiol, followed by the addition of 2-chloro-1-(chloromethyl) ethyl ether and subsequent deprotection. This method has been reported in several scientific publications and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
CPPTP has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for cancer therapy. Additionally, CPPTP has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(4-chlorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-11-4-6-13(7-5-11)18-9-12(17)10-19-14-3-1-2-8-16-14/h1-8,12,17H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLUJDUHSYTCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(COC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198680 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-{4-[(4-cyanobenzyl)oxy]-3-methoxyphenyl}-N-(3-methoxypropyl)acrylamide](/img/structure/B5123114.png)

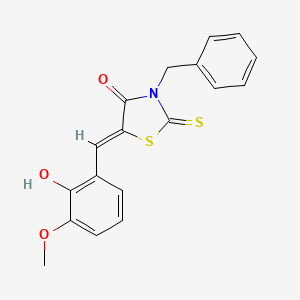
![lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate](/img/structure/B5123125.png)
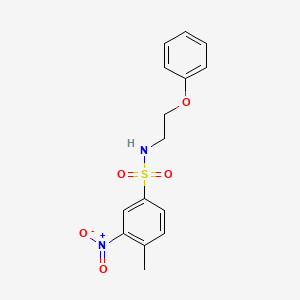




![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5123173.png)
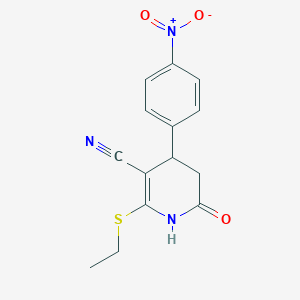
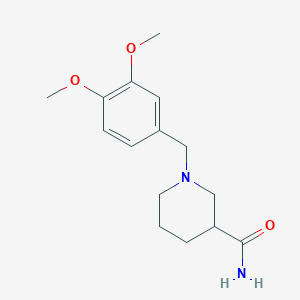
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)
